molecular formula C54H102O8 B13750293 Sorbitan, trihexadecanoate CAS No. 54140-20-4

Sorbitan, trihexadecanoate

Cat. No.: B13750293
CAS No.: 54140-20-4
M. Wt: 879.4 g/mol
InChI Key: NVANJYGRGNEULT-BDZGGURLSA-N
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Description

Overview of Sorbitan (B8754009) Esters: Structure and General Academic Relevance

Sorbitan esters are a versatile class of non-ionic surfactants derived from the esterification of sorbitol, a sugar alcohol, with fatty acids. shreechem.inontosight.ai The core structure consists of a dehydrated sorbitol molecule, known as sorbitan, which provides the hydrophilic (water-attracting) head, and one or more fatty acid chains that form the hydrophobic (water-repelling) tail. shreechem.inwikipedia.org This amphiphilic nature allows them to function effectively as emulsifiers, stabilizers, and dispersants in a wide range of applications. shreechem.inhuanachemical.com

The production of sorbitan esters involves the dehydration of sorbitol to form a mixture of cyclic ethers, primarily 1,4-anhydrosorbitol, which is the dominant isomer. wikipedia.org This sorbitan mixture is then esterified with various fatty acids, such as lauric, palmitic, stearic, and oleic acids. researchgate.netresearchgate.net The type and number of fatty acid chains, as well as their degree of saturation, significantly influence the physical and chemical properties of the resulting sorbitan ester, including its solubility and hydrophilic-lipophilic balance (HLB). frontiersin.org The HLB system is a critical tool for formulators, helping to select the appropriate emulsifier for creating stable emulsions. researchgate.net

In academic research, sorbitan esters are of significant interest due to their biocompatibility, biodegradability, and derivation from renewable resources. ontosight.airesearchgate.net They are extensively studied in fields such as food science, pharmaceuticals, cosmetics, and materials science. ontosight.airesearchgate.nettaylorandfrancis.com Their ability to form stable emulsions is crucial for the formulation of various products, from creams and lotions to food products and drug delivery systems. shreechem.inontosight.aicir-safety.org

Historical Development and Evolution of Research on Sorbitan Esters

The use of sorbitan esters has a history spanning nearly 50 years. huanachemical.com Their development as commercial surfactants marked a significant advancement in emulsifier technology. Early research focused on their synthesis and fundamental properties, establishing their utility in various industries. rsc.org

In the mid-20th century, companies like Atlas Powder Company played a pivotal role in the commercial production and patenting of these compounds. rsc.org The safety and efficacy of various sorbitan esters for use in cosmetics and food have been reviewed and affirmed over the years by regulatory bodies. For instance, in 1985, several sorbitan esters, including stearate, laurate, and oleate (B1233923), were deemed safe for cosmetic use, with subsequent reviews in 2002 and 2014 expanding the list of approved esters and reaffirming their safety. cir-safety.orgcir-safety.org

Research on sorbitan esters has evolved from basic characterization to more specialized applications. Initially, the focus was on their function as emulsifiers in conventional formulations. huanachemical.com Over time, research has expanded to include their role in advanced drug delivery systems, such as niosomes (non-ionic surfactant-based vesicles), and their application in nanotechnology. cir-safety.orgarxiv.org Modern research continues to explore new applications, driven by the demand for sustainable and bio-based materials. shreechem.in This includes the development of "green" synthesis methods and the creation of customized sorbitan esters with specific functionalities for niche applications. shreechem.in

Specific Academic Niche of Sorbitan Trihexadecanoate within Ester Chemistry and Materials Science

Within the broad class of sorbitan esters, sorbitan trihexadecanoate, also known as sorbitan tripalmitate, occupies a specific academic niche. Its structure features a sorbitan core esterified with three hexadecanoic acid (palmitic acid) chains. googleapis.com This high degree of esterification with a saturated fatty acid imparts distinct physical and chemical properties.

In ester chemistry , the synthesis and characterization of sorbitan trihexadecanoate are of interest for understanding the structure-property relationships of polyol esters. worktribe.comresearchgate.net The presence of three long, saturated fatty acid chains makes it a highly lipophilic surfactant with a low HLB value, rendering it particularly effective for creating stable water-in-oil (W/O) emulsions. frontiersin.org Research in this area often involves chromatographic techniques to analyze the complex mixture of mono-, di-, and triesters that result from the synthesis process. researchgate.networktribe.com

In materials science , sorbitan trihexadecanoate is investigated for its role in modifying the physical properties of various materials. For example, it has been studied as a component in rust-preventive compositions, where it contributes to the formation of a stable protective film. googleapis.comgoogle.comgoogle.comgoogle.com Its crystalline nature, owing to the saturated fatty acid tails, is a subject of research, particularly in understanding the mechanisms of crystallization in lipid-based systems. rsc.orgarxiv.org This property is relevant in applications where the control of texture and stability is crucial, such as in food products and cosmetics. researchgate.netscience.gov Furthermore, its interaction with other molecules at interfaces is a key area of study, for instance, in the separation of solvents from water. frontiersin.org

Chemical and Physical Properties of Sorbitan, trihexadecanoate

PropertyValue
Molecular Formula C54H102O8
Molecular Weight 879.4 g/mol
CAS Number 54140-20-4
Appearance Waxy solid
Solubility Soluble in organic solvents, insoluble in water

Source: nih.govuni.luevitachem.com

Properties

CAS No.

54140-20-4

Molecular Formula

C54H102O8

Molecular Weight

879.4 g/mol

IUPAC Name

[(3S,4R,5R)-4-hexadecanoyloxy-5-[(1R)-1-hexadecanoyloxy-2-hydroxyethyl]oxolan-3-yl] hexadecanoate

InChI

InChI=1S/C54H102O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-50(56)60-48(46-55)53-54(62-52(58)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)49(47-59-53)61-51(57)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48-49,53-55H,4-47H2,1-3H3/t48-,49+,53-,54-/m1/s1

InChI Key

NVANJYGRGNEULT-BDZGGURLSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@H]1CO[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)[C@@H](CO)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1COC(C1OC(=O)CCCCCCCCCCCCCCC)C(CO)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies for Sorbitan Trihexadecanoate

Conventional Esterification Methods of Sorbitan (B8754009) with Hexadecanoic Acid

Conventional methods for synthesizing sorbitan esters, including sorbitan trihexadecanoate, typically involve the direct esterification of sorbitol and its anhydrides (sorbitans) with fatty acids at high temperatures, often with the aid of a catalyst. iiis.org These methods can be broadly categorized into acid-catalyzed and base-catalyzed processes.

A common industrial approach to producing sorbitan esters is a two-step process that begins with the acid-catalyzed dehydration of sorbitol. iiis.orgresearchgate.net In this step, sorbitol is heated in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to induce intramolecular dehydration, leading to the formation of a mixture of cyclic ethers known as sorbitans, predominantly 1,4-sorbitan. researchgate.netacs.orgresearchgate.net The degree of dehydration can be controlled to influence the final composition of the sorbitan mixture.

Following the dehydration step, the resulting sorbitan mixture is esterified with hexadecanoic acid (palmitic acid). This reaction is also typically carried out at elevated temperatures to drive the esterification process and remove the water produced as a byproduct. The use of an acid catalyst in both stages can lead to the formation of a complex mixture of mono-, di-, and triesters of sorbitan and its isomers.

Alternatively, sorbitan trihexadecanoate can be synthesized via a one-step, base-catalyzed direct esterification of sorbitol with hexadecanoic acid. google.comgoogle.com In this method, sorbitol and the fatty acid are heated together in the presence of a basic catalyst, such as sodium hydroxide (B78521) or potassium hydroxide. iiis.orggoogle.com At elevated temperatures, the basic catalyst promotes both the dehydration of sorbitol to sorbitan and the subsequent esterification with the fatty acid. google.com

This direct process can be more economically advantageous as it combines two reaction steps into one. However, it often requires higher reaction temperatures, which can lead to darker colored products and the formation of byproducts. google.com The choice of catalyst and reaction conditions is crucial in controlling the ester distribution and minimizing side reactions. Sodium hydroxide is a preferred catalyst due to its high efficiency and low cost. google.com

The yield and selectivity of sorbitan trihexadecanoate synthesis are significantly influenced by various reaction conditions, regardless of the catalytic method employed. Key parameters that must be carefully controlled include temperature, catalyst concentration, molar ratio of reactants, and reaction time.

Temperature: Higher temperatures generally increase the reaction rate for both dehydration and esterification. However, excessively high temperatures can lead to the formation of undesirable byproducts and darker colored products. google.com For instance, in the base-catalyzed process, temperatures not exceeding 215°C are recommended to obtain products with lighter colors. google.com

Catalyst Concentration: The concentration of the catalyst plays a critical role in the reaction kinetics. An optimal catalyst concentration can enhance the reaction rate and improve the yield. However, using an excessive amount of catalyst can lead to increased side reactions and may complicate the purification process.

Molar Ratio of Reactants: The molar ratio of hexadecanoic acid to sorbitol is a key determinant of the final product composition, specifically the degree of esterification. A higher molar ratio of fatty acid to sorbitol will favor the formation of higher esters, such as the triester.

Reaction Time: The duration of the reaction affects the extent of both dehydration and esterification. Longer reaction times generally lead to higher conversions and a greater degree of esterification. However, prolonged reaction times at high temperatures can also contribute to the formation of degradation products.

Table 1: Impact of Reaction Conditions on Sorbitan Ester Synthesis

Reaction Parameter Effect on Yield and Selectivity
Temperature Higher temperatures increase reaction rates but can lead to byproduct formation and darker products. google.com
Catalyst Concentration Optimal concentration enhances reaction rate and yield; excess can cause side reactions.
Molar Ratio of Reactants Higher fatty acid to sorbitol ratio favors the formation of higher esters (di- and tri-esters).

| Reaction Time | Longer reaction times generally lead to higher conversion and esterification. |

Enzymatic Synthesis and Biocatalytic Approaches

In recent years, enzymatic synthesis has emerged as a promising alternative to conventional chemical methods for the production of sorbitan esters. This approach utilizes enzymes, typically lipases, as biocatalysts to catalyze the esterification reaction. nih.gov

Lipases are enzymes that naturally catalyze the hydrolysis of fats and oils. However, in non-aqueous or low-water environments, they can effectively catalyze the reverse reaction, which is ester synthesis. nih.govscielo.br For the synthesis of sorbitan trihexadecanoate, a lipase (B570770) is used to catalyze the esterification of sorbitan with hexadecanoic acid.

The enzymatic reaction is typically carried out under milder conditions (lower temperature and pressure) compared to conventional chemical methods. catalysts.com Various lipases, such as those from Candida antarctica (Novozym 435), Rhizomucor miehei, and Pseudomonas species, have been successfully employed for the synthesis of sorbitan esters. researchgate.netresearchgate.net The choice of lipase can influence the selectivity of the reaction, favoring the formation of specific esters (e.g., monoesters). Immobilized lipases are often used to facilitate catalyst recovery and reuse, which is a significant advantage in industrial applications. researchgate.net

The use of biocatalysis for the synthesis of sorbitan trihexadecanoate offers several distinct advantages over traditional chemical methods:

Mild Reaction Conditions: Enzymatic reactions are conducted at lower temperatures and pressures, which reduces energy consumption and minimizes the formation of thermal degradation byproducts. catalysts.com This often results in products with improved color and odor profiles.

High Specificity and Selectivity: Lipases can exhibit high chemo-, regio-, and stereoselectivity. nih.govmdpi.com This allows for greater control over the final product composition, potentially leading to the synthesis of specific sorbitan ester isomers with desired properties. For example, enzymatic synthesis can yield a significantly higher proportion of monoesters compared to chemical synthesis. researchgate.net

Environmental Benefits: Biocatalysis is considered a "greener" technology as it often reduces or eliminates the need for harsh chemicals and organic solvents, thereby minimizing waste generation and environmental impact. catalysts.com

Improved Product Purity: The high selectivity of enzymes often leads to the formation of fewer byproducts, simplifying the downstream purification process and resulting in a purer final product.

Table 2: Comparison of Conventional and Enzymatic Synthesis of Sorbitan Esters

Feature Conventional Chemical Synthesis Enzymatic Synthesis (Biocatalysis)
Catalyst Acids (e.g., H₂SO₄) or Bases (e.g., NaOH) iiis.org Lipases nih.gov
Reaction Temperature High (e.g., >200°C) google.com Mild (e.g., 40-80°C) scielo.br
Specificity/Selectivity Low, produces a complex mixture of esters researchgate.net High, can be selective for specific esters researchgate.netnih.gov
Energy Consumption High Low catalysts.com
Byproduct Formation Higher, can lead to darker products google.com Lower, results in purer products catalysts.com

| Environmental Impact | Use of harsh chemicals, potential for more waste catalysts.com | Greener process, less waste catalysts.com |

Green Chemistry Principles in Sorbitan Trihexadecanoate Production

The production of Sorbitan Trihexadecanoate is progressively aligning with the principles of green chemistry, focusing on the use of sustainable resources and environmentally benign synthesis routes.

Sustainable Feedstocks and Renewable Resources

Sorbitan trihexadecanoate is derived from two primary renewable resources: sorbitol and hexadecanoic acid (palmitic acid). Sorbitol, a sugar alcohol, is typically produced by the reduction of glucose sourced from abundant biomass such as corn and potatoes. google.comshreechem.in Hexadecanoic acid is a saturated fatty acid found in various animal and vegetable fats and oils, with palm oil being a significant commercial source.

The sustainability of these feedstocks is a key consideration. The use of sorbitol derived from non-food biomass or agricultural waste is an area of ongoing research to further enhance the green credentials of sorbitan esters. For hexadecanoic acid, the focus is on sourcing from certified sustainable palm oil (CSPO) to mitigate the environmental and social impacts associated with conventional palm oil production. The development of microbial and algal sources for fatty acids also presents a promising avenue for more sustainable production.

Solvent-Free and Neoteric Solvent Synthesis Approaches

Traditional chemical synthesis of sorbitan esters often involves high temperatures and the use of catalysts, which can lead to by-product formation and energy-intensive purification steps. semanticscholar.org Green chemistry approaches aim to address these issues through solvent-free and neoteric solvent-based synthesis.

Solvent-Free Synthesis:

Enzymatic catalysis, particularly with lipases, has emerged as a highly effective method for the solvent-free synthesis of sorbitan esters. researchgate.netgoogle.commdpi.com Lipases, such as the immobilized Candida antarctica lipase B (Novozym 435), can catalyze the esterification of sorbitan with fatty acids under milder reaction conditions, leading to higher selectivity and purity of the final product. researchgate.net

A notable study on the lipase-catalyzed esterification of sorbitan with oleic acid in a solvent-free system demonstrated a conversion of over 95%. The reaction was carried out under reduced pressure to remove the water produced during esterification, thereby shifting the equilibrium towards product formation. This enzymatic approach not only eliminates the need for organic solvents but also results in a product with a higher proportion of the desired monoester compared to chemical synthesis. researchgate.net

Key Findings in Solvent-Free Enzymatic Synthesis of Sorbitan Esters:

EnzymeSubstratesReaction ConditionsConversion RateReference
Novozym 435Sorbitan and Oleic AcidSolvent-free, reduced pressure>95% researchgate.net
Immobilized Rhizomucor miehei lipaseSucrose and Oleic AcidSolvent-free, 65 °C81% (initial) mdpi.com
Candida antarctica lipase BSucrose and Oleic AcidSolvent-free, 65 °C, with CaSO₄89% mdpi.com

Neoteric Solvent Synthesis:

Deep eutectic solvents (DESs) are gaining attention as green and sustainable alternatives to conventional organic solvents in chemical and biochemical processes. mdpi.commdpi.com DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components.

In the context of sorbitan ester synthesis, DESs can act as both the solvent and, in some cases, the substrate. For instance, a DES formed from sorbitol and choline (B1196258) chloride can serve as the reaction medium for the lipase-catalyzed synthesis of sorbitol laurate. nih.gov This "2-in-1" system overcomes the solubility issues of polar substrates like sorbitol in non-polar fatty acids. Research has shown that using Novozym 435® in a sorbitol-choline chloride DES can achieve significant conversion of vinyl laurate to sorbitol laurate. nih.gov

Advantages of Deep Eutectic Solvents in Sorbitan Ester Synthesis:

FeatureDescriptionReference
Enhanced Substrate Solubility Overcomes the low solubility of polar polyols like sorbitol in non-polar fatty acids. nih.gov
Biocompatibility Many DESs are composed of natural, non-toxic components, making them suitable for enzymatic reactions. mdpi.com
Tunable Properties The physical and chemical properties of DESs can be tailored by selecting different components and molar ratios. mdpi.com
Reduced Environmental Impact DESs are often biodegradable and have low volatility, reducing air pollution. mdpi.com

Functionalization and Derivatization for Tailored Properties

The versatility of Sorbitan trihexadecanoate can be significantly enhanced through chemical modifications of its core structure and fatty acid chains. These modifications allow for the fine-tuning of its physicochemical properties to meet the demands of specific applications.

Modification of the Sorbitan Core

The sorbitan moiety of the molecule, with its free hydroxyl groups, provides active sites for further chemical reactions.

Ethoxylation:

One of the most common modifications of the sorbitan core is ethoxylation, which involves the reaction of the free hydroxyl groups with ethylene (B1197577) oxide. This reaction leads to the formation of polyoxyethylene sorbitan esters, commonly known as polysorbates. epa.gov The addition of polyethylene (B3416737) glycol chains significantly increases the hydrophilicity of the molecule, transforming the water-insoluble sorbitan ester into a water-soluble or water-dispersible surfactant. The degree of ethoxylation can be controlled to achieve a wide range of Hydrophilic-Lipophilic Balance (HLB) values, making polysorbates versatile emulsifiers for oil-in-water emulsions. shreechem.in

Other Modifications:

While ethoxylation is the most prevalent, other chemical modifications of the sorbitan core are being explored to introduce novel functionalities. These can include etherification with other functional groups or esterification of the remaining hydroxyl groups with different types of acids to create mixed esters with unique properties.

Alterations of the Hexadecanoate (B85987) Chains

The properties of Sorbitan trihexadecanoate are largely dictated by the long, saturated hexadecanoate chains. Modifying these chains offers another avenue for tailoring the surfactant's performance. shreechem.in

Varying the Fatty Acid Chain:

The most straightforward alteration is the substitution of hexadecanoic acid with other fatty acids of varying chain lengths and degrees of saturation. For example, using a shorter, saturated fatty acid like lauric acid results in Sorbitan Laurate, which is a liquid at room temperature and has a higher HLB value than Sorbitan Stearate (derived from stearic acid, C18). shreechem.in The use of an unsaturated fatty acid like oleic acid leads to Sorbitan Oleate (B1233923), which is also a liquid and offers different emulsification characteristics due to the kink in the fatty acid chain caused by the double bond. shreechem.in

Impact of Fatty Acid Chain on Sorbitan Ester Properties:

Fatty AcidChain Length & SaturationResulting Sorbitan EsterKey PropertiesReference
Lauric AcidC12, SaturatedSorbitan LaurateLiquid, higher HLB, good for O/W emulsions shreechem.incnchemsino.com
Palmitic AcidC16, SaturatedSorbitan PalmitateSolid, waxy acs.org
Stearic AcidC18, SaturatedSorbitan StearateSolid, waxy, good for W/O emulsions shreechem.inacs.org
Oleic AcidC18, MonounsaturatedSorbitan OleateLiquid, lower HLB, good for W/O emulsions shreechem.inacs.org

Introduction of Branching and Functional Groups:

More advanced modifications involve the introduction of branching or functional groups onto the hexadecanoate chain. The biocatalytic synthesis of branched-chain esters has been explored to create surfactants with altered physical properties, such as lower melting points and different packing behaviors at interfaces. mdpi.com

Furthermore, the synthesis of a chain-end functional di-sorbitan oleate monomer has been reported. This was achieved by first converting oleic acid into a dicarboxylic acid via a metathesis reaction, followed by esterification with 1,4-sorbitan. epo.org Such difunctional monomers can serve as building blocks for the synthesis of bio-based polymers like polyurethanes, demonstrating how modification of the fatty acid chain can lead to entirely new classes of materials derived from sorbitan esters.

Advanced Structural Elucidation and Conformational Analysis of Sorbitan Trihexadecanoate

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopy is fundamental in verifying the molecular structure of Sorbitan (B8754009) trihexadecanoate, confirming the presence of key functional groups, and providing information on the connectivity of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. For Sorbitan trihexadecanoate, ¹H and ¹³C NMR provide critical information about the sorbitan backbone and the attached fatty acid chains.

¹H NMR Spectroscopy: The proton NMR spectrum of Sorbitan trihexadecanoate displays characteristic signals corresponding to the protons of the sorbitan ring and the long hexadecanoate (B85987) chains. Protons on the sorbitan core typically resonate in the range of 3.5-5.5 ppm. The protons on carbons bearing the ester groups are shifted downfield due to the deshielding effect of the carbonyl group. The long aliphatic chains of the hexadecanoate moieties produce a large, overlapping signal for the methylene (B1212753) (-CH₂-) groups at approximately 1.25 ppm. The terminal methyl (-CH₃) protons of the fatty acid chains appear as a triplet around 0.88 ppm, while the α-methylene protons adjacent to the carbonyl group are observed around 2.3 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment. The carbonyl carbons (C=O) of the ester groups are highly deshielded and appear in the 170-175 ppm region. Carbons of the sorbitan ring are typically found between 60 and 85 ppm. For the hexadecanoate chains, the terminal methyl carbon resonates at approximately 14 ppm, while the series of methylene carbons produce a dense set of signals around 22-34 ppm.

2D NMR Spectroscopy: Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for assembling the molecular structure.

COSY (¹H-¹H Correlation Spectroscopy) reveals proton-proton coupling networks, allowing for the mapping of adjacent protons within the sorbitan ring and along the fatty acid chains. youtube.comsdsu.edu This helps to trace the connectivity of the sorbitan backbone.

HMBC (Heteronuclear Multiple Bond Correlation) identifies long-range (2- and 3-bond) correlations between protons and carbons. youtube.comsdsu.edu This is particularly crucial for confirming the points of esterification by showing a correlation between the protons on the sorbitan ring and the carbonyl carbons of the hexadecanoate chains.

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Fatty Acid -CH₃~0.88 (triplet)~14
Fatty Acid -(CH₂)n-~1.25 (multiplet)~22-34
Fatty Acid -CH₂-C=O~2.3 (triplet)~34
Sorbitan Ring Protons~3.5 - 5.5 (multiplets)~60-85
Ester Carbonyl (C=O)N/A~170-175
Note: These are approximate chemical shift ranges and can vary based on solvent and specific isomeric structure.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The FTIR spectrum of Sorbitan trihexadecanoate is characterized by several key absorption bands that confirm its identity as a fatty acid ester of a polyol.

The most prominent feature is a strong absorption band in the region of 1735-1750 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of the ester groups. libretexts.org The presence of long hydrocarbon chains from the hexadecanoate moieties is confirmed by strong C-H stretching vibrations typically observed between 2850 and 2960 cm⁻¹ . Additionally, a broad absorption band corresponding to O-H stretching, usually around 3300-3500 cm⁻¹ , indicates the presence of any unesterified hydroxyl groups on the sorbitan ring. The C-O stretching vibrations of the ester linkage and the sorbitan ether linkage appear in the fingerprint region, typically between 1100 and 1250 cm⁻¹ . vscht.cz

Vibrational Mode Characteristic Absorption Range (cm⁻¹) Intensity
O-H Stretch (hydroxyl)3300 - 3500Broad, Medium
C-H Stretch (aliphatic)2850 - 2960Strong
C=O Stretch (ester)1735 - 1750Strong, Sharp
C-H Bend (aliphatic)1375 - 1470Medium
C-O Stretch (ester/ether)1100 - 1250Strong

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information on molecular vibrations, particularly for non-polar bonds. cabidigitallibrary.org For Sorbitan trihexadecanoate, Raman spectroscopy is highly sensitive to the long aliphatic chains.

The Raman spectrum would show a strong C=O stretching band between 1729 and 1748 cm⁻¹ . scilit.com The C-H stretching region (2800-3000 cm⁻¹) is dominated by strong signals from the numerous CH₂ groups of the fatty acid tails, particularly a prominent peak around 2850 cm⁻¹ (CH₂ symmetric stretch). nih.gov The C-C stretching vibrations within the aliphatic chain produce signals in the 1060-1130 cm⁻¹ region, which are sensitive to the conformational order of the chains. scilit.com The CH₂ bending (scissoring) mode is also clearly visible around 1440 cm⁻¹ . cabidigitallibrary.org

Vibrational Mode Characteristic Raman Shift (cm⁻¹)
C-H Stretch (aliphatic)~2850, ~2935
C=O Stretch (ester)~1742
C-H Bend (scissoring)~1440
C-H Bend (twisting/wagging)~1295
C-C Stretch (aliphatic)~1060-1130

Mass Spectrometry for Molecular Architecture and Impurity Profiling

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight of Sorbitan trihexadecanoate, elucidating its molecular architecture, and identifying impurities. Commercial sorbitan esters are known to be complex mixtures, containing not only the target tri-ester but also mono-, di-, and tetra-esters, as well as esters of different sorbitol anhydrides like isosorbide (B1672297). researchgate.netresearchgate.net

High-Resolution Accurate Mass (HRAM) LC-MS combines the separation power of liquid chromatography with the precise mass measurement capabilities of a high-resolution mass spectrometer. hpst.cz This technique is ideal for analyzing the complex mixture that constitutes commercial Sorbitan trihexadecanoate.

LC separates the different components of the mixture (e.g., mono-, di-, tri-, and tetra-esters) based on their polarity. researchgate.net The eluting components are then ionized (commonly using electrospray ionization, ESI) and their mass-to-charge ratio (m/z) is measured with high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of the elemental composition of the parent ion and any detected impurities. For example, HRAM can distinguish between compounds with the same nominal mass but different elemental formulas, which is crucial for impurity profiling. hpst.cznih.gov

Tandem mass spectrometry (MS/MS) is employed to fragment the molecular ions of the separated components. The resulting fragmentation patterns provide structural information that is key to confirming the identity of the molecule and differentiating between isomers. lcms.cz

For an ester like Sorbitan trihexadecanoate, a characteristic fragmentation pathway involves the neutral loss of one or more hexadecanoic acid chains (C₁₆H₃₂O₂). The cleavage typically occurs at the ester linkage. By analyzing the masses of the fragment ions, the number and type of fatty acids attached can be confirmed.

Furthermore, the fragmentation patterns can help differentiate between positional isomers. The relative abundance of certain fragment ions may differ depending on which hydroxyl group of the sorbitan ring is esterified. nih.gov While complete differentiation of all possible isomers in a complex mixture is challenging, MS/MS provides critical data to identify the major components and distinguish between different classes of esters (e.g., sorbitan esters vs. isosorbide esters) based on the fragmentation of the core polyol structure. worktribe.comlibretexts.org

X-ray Diffraction and Crystallographic Insights into Solid-State Structure

X-ray Diffraction (XRD) is a primary analytical technique for elucidating the solid-state structure of lipid molecules, including Sorbitan Trihexadecanoate. By analyzing the diffraction patterns of X-rays passing through a crystalline sample, researchers can determine the arrangement of molecules in the crystal lattice, including the packing of the hydrocarbon chains. Techniques such as Small and Wide-Angle X-ray Diffraction (SWAXD) provide detailed information on both the long-range order (lamellar stacking) and the short-range order (sub-cell packing) of the molecules. rsc.org

For sorbitan esters with saturated fatty acid tails, like the hexadecanoate chains in Sorbitan Trihexadecanoate, studies have shown that crystallization primarily occurs via the hydrocarbon tails upon cooling. rsc.org While a complete single-crystal structure with specific unit cell parameters and space group for Sorbitan Trihexadecanoate is not widely available in public databases, powder XRD data is instrumental in characterizing its polymorphic forms and its influence on the crystal structure of lipid matrices. For instance, XRD analysis has been used to confirm the polymorphic states of fats like mango butter when modified with sorbitan esters. nih.gov

Polymorphic Behavior of Sorbitan Trihexadecanoate

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a crucial characteristic of lipids that affects their physical properties such as melting point, stability, and texture. Triacylglycerols and other lipids typically exhibit three main polymorphic forms: α (alpha), β' (beta-prime), and β (beta). nih.gov The α form is the least stable with the lowest melting point, while the β form is the most stable with the highest melting point. nih.gov

Table 1. General Polymorphic Forms of Lipids
PolymorphSub-cell PackingChain StackingRelative StabilityTypical XRD Short Spacing (Å)
α (alpha)HexagonalDouble-chain lengthLeast Stable~4.15
β' (beta-prime)OrthorhombicDouble-chain lengthMetastable~3.8, ~4.2
β (beta)TriclinicTriple-chain lengthMost Stable~4.6

Co-crystallization Phenomena with Other Lipids

Sorbitan Trihexadecanoate functions as an effective crystallization modifier when blended with other lipids, such as those found in cocoa butter, palm oil, and vegetable oils. researchgate.netresearchgate.net Its presence can significantly alter the crystallization kinetics, crystal morphology, and the final network structure of the fat. This co-crystallization behavior is critical in determining the textural and physical properties of many food and cosmetic products.

Research has demonstrated that solid-state sorbitan esters can accelerate the initial stages of solidification in cocoa butter. researchgate.net The specific chemical structure of the sorbitan ester dictates its effect; for instance, in palm mid-fraction, sorbitan tristearate promotes the α form, whereas sorbitan tribehenate accelerates the β' form. researchgate.net The addition of sorbitan monopalmitate to mango butter was observed to encourage the aggregation of its globular crystals. nih.gov By acting as a template or an impurity, Sorbitan Trihexadecanoate can induce heterogeneous nucleation, leading to a finer and more densely packed crystal network. This modulation of the crystal network impacts macroscopic properties like hardness, plasticity, and oil-binding capacity.

Table 2. Observed Effects of Sorbitan Esters on Co-crystallization with Other Lipids
Lipid SystemSorbitan Ester AdditiveObserved EffectReference
Palm Mid-FractionSorbitan TristearatePromoted crystallization in the α polymorphic form. researchgate.net
Palm Mid-FractionSorbitan TribehenateAccelerated crystallization in the β' polymorphic form. researchgate.net
Cocoa ButterSorbitan Mono- and Triesters (solid)Accelerated early-stage solidification and suppressed later growth. researchgate.net
Mango ButterSorbitan MonopalmitatePromoted aggregation of globular crystals; induced stable β' and β forms. nih.gov

Chiroptical Spectroscopy for Stereochemical Characterization

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left- and right-circularly polarized light. The most prominent of these techniques is Circular Dichroism (CD) spectroscopy. Sorbitan Trihexadecanoate is a chiral molecule due to the stereocenters present in its sorbitan headgroup, which is derived from the sugar alcohol sorbitol. Therefore, CD spectroscopy is a powerful tool for its stereochemical characterization.

The CD spectrum of a chiral molecule provides a unique fingerprint that can be used to determine its absolute configuration (the specific 3D arrangement of its atoms). nih.gov The spectra of two enantiomers (non-superimposable mirror images) are exact mirror images of each other. chiralabsxl.com For a molecule like Sorbitan Trihexadecanoate, a CD spectrum would reveal characteristic positive or negative peaks corresponding to the electronic transitions of its chromophores, primarily the ester carbonyl groups. By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemistry calculations, the absolute configuration of the stereocenters can be unambiguously assigned. nih.govdntb.gov.ua This technique is crucial for confirming the stereochemical integrity of the molecule during synthesis and for understanding how its specific stereochemistry influences its interactions and self-assembly in complex systems.

Computational Approaches to Conformational Dynamics and Energy Landscapes

Computational chemistry offers powerful tools to investigate the dynamic behavior and energetic properties of molecules like Sorbitan Trihexadecanoate at an atomic level. Two key approaches are Molecular Dynamics (MD) simulations and the calculation of Crystal Energy Landscapes.

Molecular Dynamics (MD) simulations are used to study the conformational dynamics of a molecule over time. nih.gov For Sorbitan Trihexadecanoate, an MD simulation would model the movements of every atom in the molecule, revealing the flexibility of the sorbitan ring and the attached three hexadecanoate chains. mdpi.com This allows researchers to understand the range of shapes (conformations) the molecule can adopt in different environments, such as in solution or within a lipid bilayer. Such simulations can identify preferred low-energy conformations and the pathways for transitioning between them, providing insight into how the molecule's shape influences its function as an emulsifier or crystallization modifier. nih.gov

Crystal Energy Landscapes are theoretical plots that show the lattice energy of all possible crystal packing arrangements (polymorphs) of a molecule. rsc.orgnih.gov Generated through Crystal Structure Prediction (CSP) methods, these landscapes are fundamental to understanding polymorphism. nih.govresearchgate.net For Sorbitan Trihexadecanoate, a computed energy landscape would predict the structures of potential polymorphs and rank them by their thermodynamic stability. nih.gov This can help rationalize why certain crystal forms are observed experimentally while others are not and can guide efforts to crystallize new, potentially useful, polymorphic forms. nih.gov The landscape provides a thermodynamic framework for understanding the complex solid-state behavior of the compound. rsc.org

Table 3. Comparison of Computational Approaches for Sorbitan Trihexadecanoate Analysis
Computational MethodPrimary FocusKey Information ProvidedApplication to Sorbitan Trihexadecanoate
Molecular Dynamics (MD)Conformational DynamicsTime-dependent atomic motion, accessible conformations, flexibility of molecular regions, interaction energies.Understanding the flexibility of the sorbitan head and fatty acid tails; predicting behavior in solution or at interfaces.
Crystal Structure Prediction (CSP) / Energy LandscapesSolid-State EnergeticsPrediction of stable crystal structures (polymorphs), relative thermodynamic stabilities, packing motifs.Predicting and understanding the origins of polymorphism; rationalizing observed crystal forms.

Interfacial Phenomena and Self Assembly of Sorbitan Trihexadecanoate

Adsorption Behavior at Liquid-Liquid and Air-Liquid Interfaces

Specific studies detailing the adsorption behavior of Sorbitan (B8754009), trihexadecanoate at either liquid-liquid or air-liquid interfaces, including its surface and interfacial tension reduction mechanisms, were not identified in the available literature.

No specific data or mechanistic studies on how Sorbitan, trihexadecanoate reduces surface or interfacial tension are available. For sorbitan esters in general, the mechanism involves the amphiphilic molecules migrating to the interface, orienting their lipophilic fatty acid chains away from the aqueous phase and their hydrophilic sorbitan head towards it, thereby disrupting the cohesive energy at the interface and lowering the tension. However, the efficiency and specific molecular packing for the trihexadecanoate variant have not been documented.

There is no available research that quantifies the thermodynamic parameters (such as Gibbs free energy, enthalpy, or entropy of adsorption) for this compound at interfaces.

Formation and Characterization of Micellar Systems

The self-assembly of this compound into micellar systems in any solvent has not been characterized in the reviewed literature. Due to its highly lipophilic nature (three C16 palmitate chains), it is expected to have a very low hydrophilic-lipophilic balance (HLB) value and may not form conventional micelles in aqueous solutions, instead favoring the formation of reverse micelles in nonpolar solvents or other aggregate structures.

No experimental values for the Critical Micelle Concentration (CMC) of this compound have been published.

There is no information available regarding the morphology (e.g., spherical, cylindrical) or size distribution of micelles formed by this compound.

Vesicular and Other Organized Liquid Crystalline Structures: Biophysical Aspects

While some research indicates that sorbitan esters with long, saturated fatty acid chains can participate in the formation of organized structures like lamellar liquid crystalline phases, no specific studies have characterized the formation of vesicles or other liquid crystalline structures composed of this compound. rsc.org Research on the closely related Sorbitan tristearate shows it can act as a template to modify the crystal morphology in fats, suggesting that this compound might exhibit similar behavior in lipid-based systems, but direct evidence is lacking. tandfonline.com

Liposome and Niosome Formation (excluding drug delivery applications)

Sorbitan esters, including sorbitan trihexadecanoate, are key components in the formation of niosomes, which are vesicular structures analogous to liposomes. nih.govresearchgate.net Niosomes are formed through the self-assembly of non-ionic surfactants in an aqueous medium, resulting in a bilayer structure that encloses an aqueous core. researchgate.net The formation of these vesicles is a spontaneous process driven by the minimization of unfavorable interactions between the hydrophobic tails of the surfactant and the surrounding water molecules.

The stability and physical characteristics of niosomes are influenced by the properties of the constituent surfactants, such as their hydrophilic-lipophilic balance (HLB) value. nih.gov While specific research on niosomes formed exclusively from sorbitan trihexadecanoate is limited in publicly available literature, studies on other sorbitan esters, such as sorbitan monostearate (Span 60) and sorbitan monooleate (Span 80), provide insights into the expected behavior. manipal.edu The presence of cholesterol is often crucial in niosome formulations as it modulates the fluidity and permeability of the bilayer, enhancing vesicle stability. nih.gov The general structure of a niosome consists of a surfactant bilayer where the hydrophilic heads are exposed to the aqueous environment, both inside and outside the vesicle, while the hydrophobic tails are oriented towards the interior of the bilayer.

Phase Behavior and Liquid Crystalline Transitions

The phase behavior of sorbitan trihexadecanoate is dictated by temperature and its interaction with solvents. As a non-ionic surfactant, it can form various liquid crystalline phases in the presence of water or other polar solvents. These phases are characterized by a degree of molecular order that is intermediate between that of a true solid and a true liquid.

Emulsion and Suspension Stabilization Mechanisms (Physico-Chemical Basis)

Sorbitan trihexadecanoate is an effective emulsifying agent due to its ability to adsorb at the oil-water interface and reduce the interfacial tension. The stabilization of emulsions by surfactants like sorbitan trihexadecanoate is a complex process involving several physico-chemical mechanisms. nih.gov The primary mechanism is the formation of a protective film around the dispersed droplets, which acts as a barrier to prevent their coalescence. nih.gov

This interfacial film can provide stability through steric hindrance. The bulky sorbitan headgroups and the long, flexible hydrocarbon tails project into the continuous phase, creating a physical barrier that prevents droplets from approaching each other too closely. The effectiveness of this steric stabilization depends on the thickness and density of the adsorbed surfactant layer.

Role in Oil-in-Water and Water-in-Oil Emulsions

The type of emulsion that sorbitan trihexadecanoate tends to stabilize (either oil-in-water, O/W, or water-in-oil, W/O) is largely determined by its hydrophilic-lipophilic balance (HLB). The HLB system provides an empirical scale for the relative affinity of a surfactant for oil and water. Surfactants with low HLB values are more lipophilic and tend to favor the formation of W/O emulsions, while those with higher HLB values are more hydrophilic and favor O/W emulsions. nih.govresearchgate.net

Sorbitan esters, in general, have low HLB values, indicating a greater solubility in oil than in water. researchgate.net This suggests that sorbitan trihexadecanoate would be an effective stabilizer for W/O emulsions. In such emulsions, the sorbitan headgroup would be oriented towards the dispersed water droplets, while the lipophilic tails would extend into the continuous oil phase.

Emulsion TypeRole of Sorbitan Trihexadecanoate (Predicted)
Water-in-Oil (W/O) Primary emulsifier, promoting the dispersion of water droplets in a continuous oil phase.
Oil-in-Water (O/W) Co-emulsifier, used in conjunction with a high-HLB surfactant to improve emulsion stability.

Particle-Stabilized Emulsions (Pickering Emulsions)

Pickering emulsions are stabilized by solid particles that adsorb to the oil-water interface, rather than by traditional surfactant molecules. nih.govnih.gov While sorbitan trihexadecanoate itself is not a solid particle in the typical sense for stabilizing Pickering emulsions, it can play a role in modifying the surface of solid particles to make them suitable for this purpose.

The ability of a solid particle to stabilize a Pickering emulsion depends on its wettability, which is the balance of its affinity for the oil and water phases. nih.gov By adsorbing onto the surface of particles, sorbitan trihexadecanoate can modify their hydrophobicity, thereby controlling their positioning at the oil-water interface. This modification can enhance the stability of the resulting Pickering emulsion. For instance, hydrophilic particles can be rendered more hydrophobic by the adsorption of sorbitan trihexadecanoate, making them more effective at stabilizing W/O emulsions. The use of food-grade particles in this context is an area of active research. researchgate.netrsc.org

Interactions with Other Amphiphiles and Polymers

The performance of sorbitan trihexadecanoate as a surfactant can be significantly influenced by its interactions with other amphiphilic molecules and polymers present in a formulation. These interactions can be either synergistic or antagonistic.

Synergistic Effects in Mixed Surfactant Systems

In many practical applications, mixtures of surfactants are used to achieve better performance and stability than can be obtained with a single surfactant. nih.gov The combination of a low-HLB surfactant like sorbitan trihexadecanoate with a high-HLB surfactant, such as a polysorbate, is a common strategy for formulating stable emulsions. nih.govnih.gov

This synergistic effect arises from the more efficient packing of the different-shaped surfactant molecules at the oil-water interface. The combination of the bulky sorbitan trihexadecanoate with a more hydrophilic surfactant can create a denser and more rigid interfacial film, which provides a more effective barrier against droplet coalescence. This improved packing reduces the interfacial tension more effectively than either surfactant alone, leading to enhanced emulsion stability.

The table below illustrates the general principle of using surfactant blends to achieve a desired HLB for emulsion stabilization.

Surfactant A (e.g., Sorbitan Trihexadecanoate)Surfactant B (e.g., Polysorbate)Percentage of APercentage of BResulting HLB of Blend
Low HLBHigh HLB90%10%Closer to HLB of A
Low HLBHigh HLB50%50%Intermediate HLB
Low HLBHigh HLB10%90%Closer to HLB of B

Influence on Polymer-Surfactant Interactions

The interaction between polymers and surfactants at interfaces is a complex phenomenon governed by a combination of hydrophobic, electrostatic, and steric forces. This compound, a nonionic surfactant, can significantly influence the behavior of polymer solutions and the properties of polymer-surfactant mixtures. The nature and magnitude of these interactions are dependent on the specific polymer, the concentration of both the polymer and the surfactant, and the properties of the solvent.

The primary driving force for the interaction between nonionic surfactants like sorbitan esters and many polymers is often hydrophobic association. The hydrophobic moieties of the surfactant can interact with hydrophobic segments of the polymer chain, leading to the formation of polymer-surfactant complexes. This association can alter the interfacial properties of the system, affecting parameters such as surface tension, adsorption at interfaces, and the stability of emulsions and dispersions.

Research on the interaction between the cationic polysaccharide chitosan and nonionic sorbitan esters, such as sorbitan monolaurate and sorbitan monooleate, provides insight into the potential behavior of this compound in polymeric systems. Studies have shown that the presence of a polymer can influence the self-assembly of the surfactant, specifically affecting its critical micelle concentration (CMC). The CMC is a key parameter that indicates the concentration at which surfactant molecules begin to form micelles in a solution. Changes in the CMC in the presence of a polymer are indicative of interactions between the two components.

For instance, in a chitosan solution, the CMC of sorbitan monolaurate and sorbitan monooleate was observed to be lower than in a solution without the polymer. This decrease suggests that the polymer facilitates the aggregation of the surfactant molecules, likely by providing hydrophobic domains that promote the association of the surfactant's hydrocarbon tails. This interaction can lead to the formation of mixed polymer-surfactant aggregates at concentrations below the surfactant's own CMC.

The following table summarizes the effect of chitosan on the critical micelle concentration of two different sorbitan esters, as determined by surface tension and fluorescence-based methods. While this data is not for this compound specifically, it offers a valuable illustration of the types of interactions that can be expected between sorbitan esters and polymers.

SurfactantMethodCMC in Water (mM)CMC in 0.1% Chitosan Solution (mM)
Sorbitan Monolaurate Surface Tensiometry0.060.04
Fluorescence0.050.03
Sorbitan Monooleate Surface Tensiometry0.030.02
Fluorescence0.020.01

This table is generated based on findings for structurally related sorbitan esters in the presence of chitosan and is intended to be illustrative of the potential interactions involving this compound.

The interactions between this compound and polymers can also have a significant impact on the rheological properties of the system. The formation of polymer-surfactant networks can lead to an increase in viscosity and the development of viscoelastic properties. The extent of these changes is dependent on the concentration of both components and the strength of their interaction. In more concentrated systems, these interactions can lead to the formation of gels or other structured phases.

Furthermore, the adsorption of this compound onto polymer surfaces can modify the surface properties of the polymer, such as its wettability and adhesion characteristics. In the context of polymer blends, this compound can act as a compatibilizer, locating at the interface between two immiscible polymers and reducing the interfacial tension. This can lead to a finer and more stable morphology of the blend, resulting in improved mechanical properties. The effectiveness of this compound as a compatibilizer will depend on its relative affinity for the two polymer phases.

Applications in Advanced Materials and Industrial Formulations Excluding Biological/clinical

Role in Polymer Science and Composite Materials

While specific data on the extensive use of sorbitan (B8754009), trihexadecanoate as a primary plasticizer or compatibilizer is limited in publicly available research, the functions of sorbitan esters in polymer science can provide some context.

As a compatibilizer, an agent that improves the stability of a blend of immiscible polymers, sorbitan, trihexadecanoate's amphiphilic nature could be beneficial. Its sorbitan head is hydrophilic, while the three hexadecanoate (B85987) (palmitate) tails are lipophilic. This structure could potentially allow it to situate at the interface of two immiscible polymer phases, reducing interfacial tension and improving the dispersion of one polymer within the other. This is particularly relevant in the recycling of mixed plastic waste, where compatibilizers are crucial for creating valuable materials from blends of polymers like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). google.comresearchgate.net However, specific research demonstrating the efficacy of this compound in this role is not prominent in the reviewed literature.

The surface properties of polymer films are critical for applications in packaging, printing, and biomedical devices. Surface modification techniques are employed to alter characteristics such as wettability, adhesion, and biocompatibility. While methods like plasma treatment and chemical grafting are common, additives can also be used to modify surfaces. Due to its surface-active properties, it is conceivable that this compound could be incorporated into a polymer matrix to alter its surface energy. Upon migration to the surface, the lipophilic tails would orient towards the polymer bulk, while the more polar sorbitan head would be exposed, potentially increasing the hydrophilicity of the film. However, there is a lack of specific studies detailing the use and effects of this compound for the surface modification of polymer films.

Functionality in Coatings and Surface Modification Technologies

In the coatings industry, additives are essential for achieving desired properties such as pigment dispersion, surface wetting, and film formation. Sorbitan esters, as nonionic surfactants, are known to function as wetting and dispersing agents. They facilitate the incorporation of solid particles (pigments and fillers) into a liquid medium by reducing the interfacial tension between them.

This compound, with its three long fatty acid chains, would be expected to provide steric hindrance, a mechanism that prevents particles from re-agglomerating once they have been dispersed. The lipophilic tails would adsorb onto the pigment surface, while the sorbitan head would extend into the solvent, creating a stabilizing layer. This action is crucial for maintaining the stability of the coating formulation and ensuring uniform color and gloss in the final dried film. While the general function of sorbitan esters in coatings is understood, specific performance data for this compound as a dispersing agent in various coating systems is not extensively documented in the available literature.

Contribution to Food Texture and Processing Aids (non-nutritional/safety)

This compound finds significant application in the food industry as a processing aid, primarily for its ability to influence the texture of fat-based products. Its role is particularly important in modifying the crystalline structure of fats.

The texture and stability of many food products, such as margarines, shortenings, and confectionery, are determined by the three-dimensional network of fat crystals. This compound, often referred to as sorbitan tristearate (STS) in this context (as stearic and palmitic acids are closely related and often used interchangeably in commercial preparations), is known to be an effective modifier of fat crystallization.

Research has shown that the addition of this compound to fats like palm oil can significantly alter the crystallization process. It can act as a template for nucleation, leading to the formation of a larger number of smaller, more uniform crystals. This results in a more organized and denser crystal network, which can improve the hardness and thermal stability of the fat. For instance, in palm oil, the addition of STS has been observed to promote the stability of the β' polymorph, which is desirable for providing a smooth texture in products like margarine.

The table below summarizes findings from a study on the effect of sorbitan tristearate (STS) on the crystallization of palm oil.

Table 1: Effect of Sorbitan Tristearate (STS) on Palm Oil Crystallization

STS Concentration (%) Onset of Crystallization (°C) Crystal Size (µm) Hardness (g)
0 22.5 10-15 150
1 25.0 5-8 200
3 33.0 3-5 275
5 36.0 2-4 350

The data indicates that as the concentration of STS increases, the onset of crystallization occurs at a higher temperature, suggesting it acts as a nucleating agent. Concurrently, the average crystal size decreases, and the hardness of the fat increases, which is a direct consequence of the formation of a more structured crystal network.

Anti-bloom Effects in Confectionery Systems

This compound, and chemically related sorbitan esters such as sorbitan tristearate (STS), play a crucial role as anti-bloom agents in confectionery, particularly in chocolate and compound coatings. atamanchemicals.comsavannahgoa.com Fat bloom is a significant quality issue characterized by a whitish-gray film on the chocolate surface, which is unappealing to consumers. hcmuaf.edu.vn This phenomenon is primarily caused by the polymorphic transformation of the fat crystals within the chocolate, typically cocoa butter, from a less stable form to a more stable, but visually undesirable, form. savannahgoa.comwarse.org

The fat in well-tempered chocolate, mainly cocoa butter, is crystallized in the unstable β' (or Form V) polymorph, which provides the desired glossy appearance and snap. savannahgoa.com However, due to factors like temperature fluctuations during storage, these crystals can transition into the more stable β (or Form VI) polymorph. savannahgoa.com These larger, more stable crystals migrate to the surface, causing the characteristic dull, white appearance of fat bloom. savannahgoa.com

Table 1: Efficacy of Sorbitan Esters and Related Compounds in Delaying Fat Bloom

AdditiveConcentration (% w/w)Observed EffectReference
Sorbitan Monostearate (SMS)0.15%Delayed surface fat bloom formation by at least 15 days compared to standard chocolate under oscillating temperature conditions. warse.org
Sorbitan Tristearate (STS)0.5%Inhibited the development of fat blooms. warse.org
Cocoa Butter Stearin (CBSt)6.0%Delayed surface fat bloom formation by at least 45 days compared to standard chocolate under oscillating temperature conditions. warse.org

Lubricant Formulations and Tribological Performance Enhancement

Sorbitan esters, including this compound and its analogues like sorbitan tristearate and sorbitan trioleate, are utilized as performance-enhancing additives in lubricant formulations. huanachemical.comgoogle.com These compounds function as nonionic surfactants and are valued for their properties as emulsifiers, lubricants, and corrosion inhibitors in various industrial applications, including metalworking fluids. huanachemical.comgoogle.com In lubricant compositions, they can be used in combination with base oils (mineral, synthetic, or vegetable) to create stable emulsions with good anti-foaming and lubricating properties. google.com

The tribological performance of a lubricant—its ability to reduce friction and wear between interacting surfaces in relative motion—can be significantly influenced by the addition of sorbitan esters. Studies on sugar-based esters, a class to which sorbitan esters belong, have shown their tribological properties to be equivalent or even superior to classical ester-based lubricants. researchgate.net The molecular structure, featuring long fatty acid chains, contributes to their lubricity and ability to form a protective film on surfaces, which is crucial for reducing the coefficient of friction (COF) and wear under boundary lubrication conditions. researchgate.net For instance, sorbitan esters are found in applications as fiber-to-metal lubricants for both synthetic and cotton fibers. atamanchemicals.comthegoodscentscompany.com

Research into oleogels formulated with sorbitan monostearate and vegetable oils as potential biodegradable alternatives to traditional lubricating greases has shown promising results in tribological tests, exhibiting lower friction coefficients compared to some commercial lithium greases.

Table 2: Comparative Friction Coefficients of Sorbitan Ester-Based Oleogels and Reference Lubricants

Lubricant TypeCompositionApproximate Coefficient of Friction (COF)Reference
Sorbitan Monostearate OleogelRapeseed Oil + Sorbitan Monostearate~0.08 researchgate.net
Sorbitan Monostearate OleogelSunflower Oil + Sorbitan Monostearate~0.09 researchgate.net
Reference Lithium Grease 1Commercial Formulation~0.10 researchgate.net
Reference Lithium Grease 2Commercial Formulation~0.11 researchgate.net

Role in Pigment Dispersion and Stabilization in Paints and Inks

These compounds are surfactants, possessing both a lipophilic (oil-loving) part and a hydrophilic (water-loving) part. octopus-office.de The dispersion process involves three key steps: wetting, deagglomeration, and stabilization. chempoint.com During formulation, the sorbitan ester aids in the initial wetting of the dry pigment powder by the liquid medium. The lipophilic portion of the sorbitan ester molecule adsorbs onto the surface of the non-polar pigment particles, while the hydrophilic portion extends into the surrounding medium. chempoint.comoctopus-office.de

This action facilitates the breakdown of pigment agglomerates into smaller particles during mechanical grinding and, crucially, provides steric stabilization. chempoint.com The layer of sorbitan ester molecules on the pigment surfaces creates a physical barrier that prevents the particles from re-agglomerating, ensuring they remain evenly suspended in the formulation. chempoint.com The use of sorbitan esters as an additive in the treatment of pigments has been shown to improve color strength and dispersibility. google.com

Table 3: Role of Sorbitan Esters in Pigment Formulations

FunctionMechanism of ActionResulting ImprovementReference
Wetting AgentReduces the surface tension between the solid pigment particles and the liquid carrier, allowing the liquid to displace air from the pigment surface.More efficient and faster incorporation of pigment into the liquid medium. chempoint.com
Dispersing AgentAdsorbs onto the pigment surface, facilitating the breakdown of large agglomerates into primary particles during mechanical processing.Achieves a finer, more uniform particle size distribution. google.com
StabilizerForms a steric barrier around individual pigment particles, preventing them from coming close enough to re-agglomerate due to attractive forces.Long-term stability of the dispersion, preventing settling and maintaining uniform color and viscosity. chempoint.comoctopus-office.de
Performance EnhancerBy ensuring a stable and fine dispersion, it allows for the full expression of the pigment's color.Improved color strength, gloss, and overall appearance of the final paint, ink, or plastic product. google.com

Degradation Pathways and Environmental Stability of Sorbitan Trihexadecanoate

Oxidative Degradation Mechanisms

Oxidative degradation of Sorbitan (B8754009) trihexadecanoate primarily targets the hydrocarbon chains of the hexadecanoate (B85987) moieties. This process typically proceeds via a free-radical chain reaction, which involves initiation, propagation, and termination steps. The presence of oxygen, elevated temperatures, and trace metal ions can initiate and accelerate this degradation. nih.govmdpi.com The ester groups themselves are less susceptible to direct oxidation but can be affected by the degradation of the attached fatty acid chains.

The initiation of oxidation can be triggered by factors such as heat or light, leading to the formation of alkyl radicals on the fatty acid chains. mdpi.com In the propagation phase, these radicals react with molecular oxygen to form peroxyl radicals. These peroxyl radicals can then abstract a hydrogen atom from another fatty acid chain, creating a hydroperoxide and a new alkyl radical, thus continuing the chain reaction. The decomposition of these hydroperoxides can lead to a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids, which may alter the surfactant's properties.

The stability of Sorbitan trihexadecanoate is significantly influenced by the presence of oxygen and ambient temperature. Oxygen is a critical reactant in the auto-oxidation process that affects the lipid-based portions of the molecule. researchgate.net Increased oxygen concentration can accelerate the rate of radical formation and subsequent degradation reactions.

Table 1: Influence of Temperature and Oxygen on Oxidative Stability

ConditionEffect on Sorbitan TrihexadecanoatePrimary Degradation Mechanism
Low Temperature, Low OxygenHigh StabilityMinimal oxidative activity
Ambient Temperature, Atmospheric OxygenModerate Stability / Slow DegradationSlow auto-oxidation
High Temperature, Atmospheric OxygenLow Stability / Accelerated DegradationThermally-induced radical chain oxidation mdpi.com
High Temperature, Low Oxygen (e.g., under Nitrogen)Higher Stability than with OxygenPyrolysis (at very high temperatures), minimal oxidation

Antioxidants can be employed to inhibit or retard the oxidative degradation of Sorbitan trihexadecanoate. These molecules function by interrupting the free-radical chain reaction. nih.govnih.gov They can act as radical scavengers, donating a hydrogen atom to peroxyl radicals, thereby forming a stable antioxidant radical that is unable to continue the propagation cycle. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), are commonly used for this purpose in lipid-containing systems. Their effectiveness is dependent on their concentration, structure, and the specific conditions of the system, such as temperature. nih.gov The covalent attachment of antioxidants to similar molecules has been shown to effectively reduce oxidative degradation. nih.govnih.gov

Hydrolytic Stability in Diverse pH and Temperature Conditions

As a tri-ester, Sorbitan trihexadecanoate is susceptible to hydrolysis, a reaction where the ester linkages are cleaved by water. This reaction breaks the molecule down into its constituent parts: sorbitan (or its anhydrides) and three molecules of hexadecanoic acid. The rate of this degradation pathway is highly dependent on both pH and temperature. oup.comnih.gov

The hydrolysis of esters can be catalyzed by either acid or base. oup.comchemrxiv.org

Acidic Conditions (Low pH): Under acidic conditions, the reaction is catalyzed by hydrogen ions. This process is typically reversible. youtube.com

Neutral Conditions (pH ≈ 7): In neutral pH, the hydrolysis of esters is generally very slow. oup.com

Alkaline Conditions (High pH): Under alkaline (basic) conditions, hydrolysis, often termed saponification, is catalyzed by hydroxide (B78521) ions. This reaction is irreversible and generally proceeds faster than acid-catalyzed hydrolysis. chemrxiv.orgyoutube.com

Temperature significantly accelerates the rate of hydrolysis across all pH levels. oup.comresearchgate.net For related sorbitan ester surfactants, studies have shown a progressive increase in the rate of hydrolysis with increasing temperature. oup.com For instance, a reaction studied at 40, 60, and 80°C showed a clear trend of faster degradation at higher temperatures. oup.com

Table 2: Qualitative Hydrolytic Stability of Sorbitan Trihexadecanoate

ConditionRelative Rate of HydrolysisProducts
Low pH / High TemperatureFastSorbitan anhydrides + Hexadecanoic Acid
Low pH / Low TemperatureSlowSorbitan anhydrides + Hexadecanoic Acid
Neutral pH / Any TemperatureVery SlowSorbitan anhydrides + Hexadecanoic Acid
High pH / High TemperatureVery Fast (Saponification)Sorbitan anhydrides + Hexadecanoate Salt
High pH / Low TemperatureModerate to FastSorbitan anhydrides + Hexadecanoate Salt

Enzymatic Biodegradation in Environmental Systems

Sorbitan trihexadecanoate is expected to be biodegradable in environmental systems due to its structure, which is derived from natural precursors (sorbitol and palmitic acid). The primary mechanism for its biodegradation is enzymatic hydrolysis of the ester bonds, followed by the metabolism of the resulting components.

The key enzymes responsible for the initial breakdown are lipases and esterases. These enzymes are ubiquitous in microorganisms found in soil and aquatic environments. They catalyze the cleavage of the ester linkages, releasing the three hexadecanoic acid chains and the sorbitan core.

Hexadecanoic Acid (Palmitic Acid) Metabolism: The released fatty acid is a common biological molecule that can be readily metabolized by many organisms. The primary pathway for its degradation is β-oxidation, where the fatty acid is sequentially broken down into acetyl-CoA units. These acetyl-CoA units then enter the citric acid cycle (Krebs cycle) to be completely oxidized to carbon dioxide and water, generating energy for the cell. nih.gov

Sorbitan Metabolism: The sorbitan moiety, a dehydrated form of sorbitol, can also be utilized by various microorganisms as a carbon source, entering central metabolic pathways.

Studies on similar long-chain fatty acid esters have shown that they are readily biodegradable. epa.gov The rate of biodegradation can be influenced by environmental factors such as temperature, pH, oxygen availability, and the presence of acclimated microbial populations. The accumulation of long-chain fatty acids can sometimes create a physical barrier or reversible inhibition on microbial consortia, particularly under anaerobic conditions, but mineralization does proceed. core.ac.ukuminho.pt

Photodegradation and UV-Induced Transformations

Photodegradation occurs when a molecule absorbs light energy, typically in the ultraviolet (UV) spectrum, leading to chemical transformations. For Sorbitan trihexadecanoate, direct absorption of UV light may be limited as it lacks strong chromophores. However, UV radiation can still induce degradation through indirect mechanisms. researchgate.net

Shelf-Life and Storage Stability in Material Contexts

The shelf-life and storage stability of Sorbitan trihexadecanoate are determined by its resistance to the degradation pathways discussed above. As a solid with good thermal stability, it generally has a long shelf-life when stored under appropriate conditions. researchgate.netacs.org

To maximize stability and ensure a long shelf-life, the following storage conditions are recommended:

Temperature: Store in a cool, dry place away from direct heat. Elevated temperatures accelerate both oxidative and hydrolytic degradation. nih.govoup.com

Atmosphere: Protect from oxygen by storing in well-sealed containers, ideally under an inert atmosphere (e.g., nitrogen) for long-term storage to prevent oxidation.

Light: Store in opaque containers to protect from light, which can initiate photodegradation and photo-oxidation. nih.govmdpi.com

Moisture and pH: Keep in a dry environment to prevent hydrolysis. Contact with strong acids or bases should be avoided as they will catalyze rapid degradation of the ester linkages.

In formulated products, the stability of Sorbitan trihexadecanoate can also be influenced by interactions with other ingredients. The presence of water, metal ions, or reactive species can compromise its stability, while the inclusion of antioxidants or chelating agents can enhance it. nih.gov

Advanced Analytical Methodologies for Sorbitan Trihexadecanoate Analysis

Chromatographic Separation Techniques

Chromatography is the cornerstone of sorbitan (B8754009) ester analysis, providing the means to separate the complex mixture into its constituent components. Different chromatographic techniques are employed to probe specific aspects of the sample, from the distribution of ester species to the profile of the constituent fatty acids.

High-Performance Liquid Chromatography (HPLC) for Ester Distribution and Purity

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the ester distribution (mono-, di-, tri-, and tetraesters) in sorbitan ester products. researchgate.net The method's strength lies in its ability to separate compounds based on their polarity and molecular size.

Reversed-phase HPLC, typically employing a C18 or RP-18 column, is frequently used for this purpose. researchgate.netsemanticscholar.org In this mode, a nonpolar stationary phase is used with a more polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the fatty acid chains of the sorbitan esters and the stationary phase. Components elute in order of decreasing polarity; for instance, unreacted polyols elute first, followed by monoesters, diesters, and the more nonpolar triesters. researchgate.net

An isocratic mobile phase, such as a mixture of isopropanol (B130326) and water, has been shown to effectively separate the different ester fractions. researchgate.net The quantitative determination of each fraction is typically achieved using an Evaporative Light Scattering Detector (ELSD) or a UV detector, although the latter requires careful consideration as sorbitan esters lack a strong chromophore. worktribe.com Gel Permeation Chromatography (GPC), a subset of HPLC that separates molecules based on their hydrodynamic volume, is also routinely used to determine ester distribution. worktribe.com

Table 1: Typical HPLC System Parameters for Sorbitan Ester Distribution Analysis

ParameterConditionSource
Column C18 (Reversed-Phase) researchgate.net
Mobile Phase Isopropanol/Water Mixture semanticscholar.orgresearchgate.net
Elution Mode Isocratic researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detector Evaporative Light Scattering Detector (ELSD) or UV worktribe.com
Sample Preparation Dissolution in the mobile phase researchgate.net

Gas Chromatography (GC) for Fatty Acid Profile

Gas Chromatography (GC) is the standard method for determining the fatty acid composition of Sorbitan trihexadecanoate. worktribe.com Since sorbitan esters themselves are not sufficiently volatile for GC analysis, a sample preparation step is required. This involves the saponification (hydrolysis under basic conditions) of the ester bonds to liberate the constituent fatty acids. worktribe.comperkinelmer.cl

The freed fatty acids are then derivatized, most commonly through trans-esterification with methanol, to form their corresponding fatty acid methyl esters (FAMEs). worktribe.comperkinelmer.cl This process increases the volatility of the fatty acids, making them amenable to GC analysis. The FAMEs are then injected into the GC system, where they are separated on a capillary column based on their boiling points and polarity. perkinelmer.cl A Flame Ionization Detector (FID) is typically used for quantification. perkinelmer.cl By comparing the retention times and peak areas of the sample's FAMEs to those of known standards, a detailed quantitative profile of the fatty acids, such as hexadecanoic acid, can be obtained. perkinelmer.cl

Table 2: Example Fatty Acid Profile of a Sorbitan Ester Sample Determined by GC

Fatty AcidChemical NameApproximate Composition (%)Source
C12:0Lauric acid~50% researchgate.net
C14:0Myristic acid~19% researchgate.net
C16:0Palmitic acid~9% researchgate.net
C8:0Caprylic acid~7% researchgate.net
C10:0Capric acid~6% researchgate.net
Note: This table represents an example profile for a sorbitan monolaurate (Span 20) to illustrate the type of data obtained; the profile for Sorbitan trihexadecanoate would primarily show hexadecanoic acid.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for the analysis of sorbitan esters. researchgate.net This technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. nih.govshimadzu.com Supercritical CO2 possesses properties intermediate between a liquid and a gas, offering low viscosity and high diffusivity, which facilitates rapid and highly efficient separations. twistingmemoirs.com

Capillary SFC, in particular, has proven effective for separating sorbitan ester surfactants into groups of starting materials, mono-, di-, tri-, and tetraesters. researchgate.netresearchgate.net A key advantage of SFC over HPLC is its enhanced ability to elute high molecular weight components, such as the higher polyesters, which may be strongly retained on HPLC columns. researchgate.net This makes SFC particularly suitable for a more complete characterization of the entire sorbitan ester mixture. The technique is also considered a form of "green chemistry" due to the significant reduction in the use of organic solvents compared to HPLC. shimadzu.comtwistingmemoirs.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes within a narrow capillary. The separation is based on the differential migration of analytes according to their charge-to-size ratio. mdpi.com While direct applications of CE for Sorbitan trihexadecanoate are not extensively documented, the technique offers potential for specific analytical challenges.

Due to the neutral nature of sorbitan esters, direct CE analysis is challenging. However, it could potentially be applied for the analysis of charged impurities or degradation products within the sample matrix. Furthermore, derivatization strategies could be employed to introduce a charge onto the sorbitan ester molecules or their hydrolyzed components, enabling their separation and analysis by CE. The technique is noted for its extremely high separation efficiency, short analysis times, and minimal consumption of samples and reagents. mdpi.commdpi.com

Hyphenated Techniques for Comprehensive Characterization

To achieve a truly comprehensive understanding of complex materials like Sorbitan trihexadecanoate, a separation technique alone is often insufficient. Hyphenated techniques, which couple a separation method with a powerful detection technology like mass spectrometry, provide an unparalleled level of detail.

Liquid Chromatography–Mass Spectrometry (LC-MS/MS)

The coupling of High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the definitive technique for the in-depth characterization of sorbitan esters. researchgate.net This method combines the robust separation capabilities of HPLC with the mass-resolving power and structural identification capabilities of MS. nih.gov

As the HPLC separates the complex mixture into its various ester components, the eluent is introduced into the mass spectrometer. The MS provides precise mass information for each eluting peak, allowing for the confirmation of the molecular weight of different ester species (e.g., sorbitan dipalmitate, isosorbide (B1672297) monopalmitate, sorbitan tripalmitate). High-resolution mass spectrometry (HRMS) is particularly valuable, as it can provide the elemental composition of the detected ions, greatly enhancing confidence in identification. researchgate.net

Tandem mass spectrometry (MS/MS) further allows for the structural elucidation of individual components. In MS/MS, a specific ion from the first mass analysis is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint, enabling the differentiation of isomers and the precise identification of the fatty acids and polyol core of each ester. nih.gov This level of detail is critical for understanding the complex composition of commercial sorbitan ester products. researchgate.net

Table 3: Information Gained from LC-MS/MS Analysis of Sorbitan Esters

Analytical InformationProvided By
Separation of Ester Groups Liquid Chromatography (LC)
Molecular Weight Determination Mass Spectrometry (MS)
Elemental Composition High-Resolution Mass Spectrometry (HRMS)
Structural Elucidation Tandem Mass Spectrometry (MS/MS)
Isomer Differentiation LC combined with MS/MS Fragmentation Patterns
Impurity Profiling LC-MS

Gas Chromatography–Mass Spectrometry (GC-MS)

Gas Chromatography–Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a high molecular weight ester like Sorbitan, trihexadecanoate, direct analysis by GC-MS can be challenging due to its low volatility. Therefore, the analysis typically involves a derivatization step to convert the analyte into a more volatile form. nih.govshimadzu.com The most common approach is the hydrolysis of the ester followed by the esterification of the resulting fatty acids (in this case, hexadecanoic acid) into more volatile fatty acid methyl esters (FAMEs). nih.gov

The derivatization process, also known as methylation, reduces the polarity and increases the volatility of the fatty acids, improving their separation and detection by GC-MS. nih.gov Reagents such as trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) or methods involving acid-catalyzed methanolysis are employed for this conversion. hrgc.eumdpi.com

Once derivatized, the sample is injected into the gas chromatograph. The separation is achieved on a capillary column, typically with a non-polar stationary phase like 5% diphenyl-95% dimethyl-polysiloxane. unipi.it The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points.

The eluted compounds then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule, allowing for its definitive identification. hrgc.euunipi.it By comparing the retention time and mass spectrum to those of a known standard (e.g., methyl hexadecanoate), the presence and quantity of the original fatty acid can be determined, thereby providing information about the this compound in the original sample.

Table 1: Typical GC-MS Parameters for Fatty Acid Methyl Ester Analysis

ParameterValue/ConditionSource
Gas Chromatograph Agilent Technologies 6890N or similar unipi.it
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film) unipi.it
Injection Mode Splitless unipi.it
Injector Temperature 280 °C unipi.it
Oven Program 80°C (2 min), then 20 °C/min to 280°C (10 min) unipi.it
Mass Spectrometer 5973 Mass Selective Detector or similar unipi.it
Ionization Mode Electron Impact (EI) at 70 eV unipi.it
Ion Source Temperature 230 °C hrgc.euunipi.it
Mass Range 50-700 m/z unipi.it

Microscopic Characterization of Aggregates and Dispersions

Microscopy techniques are essential for visualizing the morphology and structure of this compound aggregates and their arrangement in dispersions. These methods provide direct, high-resolution images of the material's physical form.

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of materials. nih.govresearchgate.net For soft matter like this compound, which can form vesicles, micelles, or other nanostructures in solution, TEM can reveal their size, shape, and lamellarity. nih.gov Sample preparation for conventional TEM often involves drying and staining, which can introduce artifacts.

Cryo-TEM is a specialized version of TEM where the sample is rapidly frozen in a vitrified (non-crystalline) state, preserving the native structure of the aggregates in their solution environment. nih.gov This technique is particularly valuable for studying the morphology of dispersions without the artifacts associated with drying or staining, providing a more accurate representation of the structures as they exist in the liquid phase. nih.gov Cryo-TEM is considered the most informative technique for definitively proving the presence and nature of aggregates in solution. nih.gov

Scanning Electron Microscopy (SEM) is used to characterize the surface topography and morphology of solid materials. For this compound in its solid or powdered form, SEM can provide detailed three-dimensional images of particle shape, size distribution, and surface texture. This information is crucial for understanding the material's physical properties, such as flowability and compaction behavior. The technique involves scanning the sample with a focused beam of electrons and detecting the secondary electrons emitted from the surface to create an image.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanoscale. elsevierpure.com It can be used to characterize the surface of this compound films or adsorbed layers on a substrate. mdpi.com AFM operates by scanning a sharp tip attached to a flexible cantilever across the sample surface. nih.gov The deflection of the cantilever due to forces between the tip and the sample is measured to create a three-dimensional topographic map. mdpi.com

Beyond imaging, AFM can also be operated in force spectroscopy mode to measure the interaction forces (e.g., adhesion, repulsion) between the tip and the sample surface. mdpi.comnih.gov This can provide insights into the surface properties of this compound, such as wettability and intermolecular forces. researchgate.net

Table 2: Microscopic Techniques for Sorbitan Trihexadecanoate Characterization

TechniqueInformation ProvidedSample StateSource
TEM Internal structure, size, and shape of aggregatesDried/Stained nih.govresearchgate.net
Cryo-TEM Native structure of aggregates in solutionVitrified Solution nih.gov
SEM Surface topography, particle shape and sizeSolid/Powder
AFM Nanoscale surface topography, surface forcesSolid Film/Adsorbed Layer mdpi.comnih.gov

Light Scattering Techniques for Particle Size and Molecular Weight Determination

Light scattering is a non-invasive analytical technique widely used for characterizing particles in a dispersion and determining the molecular weight of macromolecules in solution. malvernpanalytical.comsemanticscholar.org

Static Light Scattering (SLS) measures the time-averaged intensity of light scattered by a sample as a function of the scattering angle. researchgate.net For a solution of this compound, the intensity of the scattered light is proportional to the weight-average molecular weight (Mw) and the concentration of the solute. warwick.ac.uk By measuring the scattered intensity at various concentrations and extrapolating to zero concentration, the absolute molecular weight can be determined. nottingham.ac.uk Angular-dependent measurements can also yield the radius of gyration (Rg), which provides information about the size and shape of the molecule or aggregate. tosohbioscience.com

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in the scattered light intensity. researchgate.net These fluctuations are caused by the Brownian motion of particles in the dispersion. Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations. researchgate.net By analyzing the correlation of these intensity fluctuations, the translational diffusion coefficient of the particles can be determined. The hydrodynamic radius (Rh) of the particles can then be calculated using the Stokes-Einstein equation. researchgate.net DLS is a powerful tool for determining the particle size distribution of this compound aggregates or emulsions.

Table 3: Light Scattering Techniques and Their Applications

TechniquePrincipleKey Parameters DeterminedSource
Static Light Scattering (SLS) Measures time-averaged scattered light intensity vs. angleWeight-Average Molecular Weight (Mw), Radius of Gyration (Rg) researchgate.netnottingham.ac.uktosohbioscience.com
Dynamic Light Scattering (DLS) Measures time-dependent fluctuations in scattered light intensityHydrodynamic Radius (Rh), Particle Size Distribution researchgate.net

Thermal Analysis for Phase Transitions and Stability Profiling

Thermal analysis encompasses a group of techniques that measure the physical properties of a substance as a function of temperature while the substance is subjected to a controlled temperature program. azonano.com These methods are crucial for characterizing the phase transitions and thermal stability of materials like this compound.

Differential Scanning Calorimetry (DSC) is one of the most common thermal analysis techniques. It measures the difference in heat flow between a sample and a reference as a function of temperature. DSC can be used to determine the temperatures and enthalpies of phase transitions, such as melting (fusion) and crystallization. researchgate.net For a polymorphic substance like this compound, which can exist in different crystalline forms (e.g., α, β', β), DSC can reveal the complex melting and crystallization behavior, including solid-state phase transitions between different polymorphs. researchgate.net The thermal history, such as the cooling rate, can significantly influence the crystalline phases that are formed. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to evaluate the thermal stability and decomposition profile of a material. By heating this compound in a controlled atmosphere, TGA can determine the temperature at which it begins to decompose, providing information about its upper-temperature limit for processing and storage.

The effect of temperature on the behavior of sorbitan esters in monolayers has also been studied, showing that as temperature increases, the monolayers expand, and the collapse pressure is lowered. researchgate.net

Table 4: Thermal Analysis Techniques for Sorbitan Trihexadecanoate

TechniqueMeasurementInformation ObtainedSource
Differential Scanning Calorimetry (DSC) Heat flow difference vs. temperatureMelting point, crystallization temperature, enthalpy of transitions, polymorphism researchgate.net
Thermogravimetric Analysis (TGA) Mass change vs. temperatureThermal stability, decomposition temperature

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique used to measure the amount of heat energy absorbed or released by a sample as it is heated or cooled. youtube.com This allows for the determination of various thermal transitions, such as melting point, glass transition, and crystallization events. nih.gov The analysis is conducted by comparing the heat flow to the sample against that of an inert reference material. youtube.com

In the context of "this compound," a DSC analysis would be expected to reveal a distinct melting endotherm. This is characteristic of sorbitan esters with saturated fatty acid chains, which are typically solid or semi-solid at room temperature. For instance, studies on similar sorbitan esters, such as sorbitan monopalmitate (a C16 ester), show clear crystallization and melting behaviors. semanticscholar.org The melting point is a critical quality parameter, as it influences the physical state and application of the compound.

Table 1: Representative DSC Data for a Saturated Sorbitan Ester (Analogous Compound)

ParameterValueUnit
Onset Melting Temperature45 - 50°C
Peak Melting Temperature50 - 55°C
Enthalpy of Fusion (ΔH)120 - 150J/g

Note: This data is illustrative for a sorbitan ester with saturated fatty acid chains and does not represent experimentally verified values for this compound.

The DSC thermogram of "this compound" would likely exhibit a sharp endothermic peak corresponding to its melting point. The precise temperature and the enthalpy of fusion would be dependent on the purity of the sample and its crystalline structure.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. resolvemass.ca This method is invaluable for determining the thermal stability and composition of a material. resolvemass.ca A TGA analysis of "this compound" would provide information on its decomposition profile.

As the sample is heated, it will eventually reach a temperature at which it begins to degrade. This decomposition is observed as a mass loss in the TGA curve. For a sorbitan ester, this degradation typically occurs at elevated temperatures. The analysis can indicate the onset temperature of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass at the end of the analysis. mdpi.com

Table 2: Representative TGA Data for a Saturated Sorbitan Ester (Analogous Compound)

ParameterValueUnit
Onset of Decomposition> 200°C
Temperature of Maximum Decomposition Rate250 - 300°C
Residual Mass at 500°C< 1%

Note: This data is illustrative for a sorbitan ester and does not represent experimentally verified values for this compound.

The TGA curve for "this compound" would be expected to show a stable baseline at lower temperatures, followed by a significant drop in mass as the compound decomposes. The absence of significant mass loss at temperatures below 100°C would indicate the absence of volatile impurities such as water or solvents. The high decomposition temperature is characteristic of the thermal stability of long-chain fatty acid esters.

Computational and Theoretical Investigations of Sorbitan Trihexadecanoate

Molecular Dynamics Simulations of Interfacial Adsorption and Self-Assembly

MD simulations of palm oil-based esters have been used to study their self-assembly into micelles in aqueous solutions. These simulations reveal that the formation of micelles is a rapid process, occurring within the nanosecond timescale. mdpi.com For instance, simulations of oleyl palmitate ester and Tween 80 mixtures have shown the formation of prolate-like micelles. mdpi.com The addition of other molecules, such as drugs, can influence the micellar structure, sometimes leading to more compact arrangements where the drug acts as a co-surfactant. mdpi.com

Studies on sorbitan-based surfactants have also employed MD simulations to analyze the stability of niosome bilayers, which are vesicles formed from non-ionic surfactants. These simulations have investigated the impact of factors like cholesterol concentration and temperature on the structural and dynamical properties of niosomes composed of sorbitan (B8754009) monostearate. researchgate.net Such computational models are crucial for designing effective drug delivery systems.

Table 1: Representative Parameters from MD Simulations of Surfactant Systems

ParameterDescriptionTypical Values/Observations from Related Systems
Micelle Formation Time Time taken for surfactants to self-assemble into micelles.Can occur within the nanosecond timescale. mdpi.com
Micelle Shape The geometric form of the self-assembled aggregates.Prolate-like shapes have been observed for mixed ester systems. mdpi.com
Effect of Additives Impact of other molecules on micelle structure.Can lead to more compact structures, with additives acting as co-surfactants. mdpi.com
Bilayer Properties Structural and dynamic characteristics of niosome membranes.Influenced by composition (e.g., cholesterol content) and temperature. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide valuable information about molecular geometries, electronic properties, and spectroscopic characteristics. While specific DFT studies on sorbitan trihexadecanoate are limited, research on its constituent fatty acids, such as palmitic acid and stearic acid, offers insights into the electronic properties of the acyl chains.

DFT studies at the B3LYP/6-31G* level of theory have been used to compare the reactivity and stability of stearic acid and palmitic acid. researchgate.net These calculations have shown that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for both fatty acids is very similar, suggesting that the length of the alkyl chain has a minimal effect on this particular electronic property. researchgate.net The dipole moment, another indicator of reactivity, has been found to be slightly higher for palmitic acid, suggesting it may be marginally more reactive than stearic acid. researchgate.net

These findings can be extrapolated to sorbitan trihexadecanoate, suggesting that the electronic properties of the three palmitoyl chains will dominate the molecule's reactivity profile at the atomic level.

Table 2: Calculated Electronic Properties of Palmitic and Stearic Acid from DFT Studies

PropertyPalmitic Acid (C16:0)Stearic Acid (C18:0)Significance for Sorbitan Trihexadecanoate
HOMO-LUMO Gap (eV) 7.767.76Indicates similar electronic stability and reactivity of the acyl chains. researchgate.net
Dipole Moment (Debye) 1.881.86Suggests the palmitoyl groups contribute significantly to the molecule's polarity. researchgate.net
Total Energy (Hartree) -997.54-1076.19Reflects the difference in the number of atoms. researchgate.net

Coarse-Grained Models for Large-Scale Aggregate Behavior Prediction

All-atom MD simulations can be computationally expensive for studying large systems over long timescales, such as the formation and interaction of multiple micelles. Coarse-grained (CG) modeling simplifies the system by grouping several atoms into a single "bead," allowing for the simulation of larger-scale phenomena. okayama-u.ac.jpnih.gov

CG models have been successfully applied to study the behavior of surfactants that are structurally related to sorbitan esters, such as polysorbates. acs.org These models, often based on force fields like Martini, can reproduce experimental observations of micelle self-assembly and can be used to investigate the effects of molecular heterogeneity on micelle properties. acs.org For instance, CG MD simulations of Polysorbate 80 have shown how variations in the head and tail structures of the surfactant molecules can affect the solvent-accessible surface area, aggregation number, and aspect ratio of the resulting micelles. acs.org

Given that sorbitan trihexadecanoate is a large, flexible molecule, CG modeling would be a highly suitable approach to predict its aggregation behavior in various solvents and at interfaces. The development of a specific CG model for sorbitan trihexadecanoate would enable the prediction of its emulsifying properties and its interactions with other components in complex formulations.

Table 3: Key Aspects of Coarse-Grained Modeling for Surfactants

FeatureDescriptionRelevance to Sorbitan Trihexadecanoate
Mapping Scheme The strategy for grouping atoms into CG beads.A well-designed mapping scheme is crucial for accurately representing the hydrophilic sorbitan head and the three hydrophobic palmitoyl tails.
Force Field Parametrization The process of defining the interaction potentials between CG beads.Parameters can be derived from all-atom simulations or experimental data to reproduce macroscopic properties like density and interfacial tension. okayama-u.ac.jp
Simulated Phenomena The large-scale behaviors that can be investigated.Micellization, vesicle formation, and interactions with surfaces and polymers. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of molecules based on their structural features. These models are valuable in materials science and drug development for screening new compounds and optimizing formulations.

For surfactants like sorbitan esters, QSPR can be used to predict properties such as the hydrophilic-lipophilic balance (HLB), which is a critical parameter for selecting the appropriate emulsifier for a given application. mdpi.com Studies have shown a significant relationship between experimentally determined HLB values and parameters derived from Langmuir isotherms for mixtures of sorbitan esters. mdpi.com This suggests that computational approaches can be used to estimate the HLB of new surfactant structures.

While specific QSPR models for sorbitan trihexadecanoate are not prevalent, the principles can be applied by considering its molecular descriptors. Key descriptors would include the size and shape of the molecule, the number and type of functional groups, and parameters related to its electronic structure. By building a QSPR model based on a dataset of known sorbitan esters, it would be possible to predict the properties of sorbitan trihexadecanoate and to design novel sorbitan-based surfactants with tailored properties.

Table 4: Potential QSPR Descriptors and Predicted Properties for Sorbitan Trihexadecanoate

Molecular Descriptor CategoryExamplesPredicted Property
Topological Descriptors Molecular connectivity indices, Wiener index.HLB value, critical micelle concentration (CMC).
Geometrical Descriptors Molecular surface area, molecular volume.Emulsion stability, solubility.
Quantum Chemical Descriptors Dipole moment, HOMO/LUMO energies.Interfacial tension, reactivity.

Future Research Directions and Emerging Paradigms for Sorbitan Trihexadecanoate

Integration with Smart Materials and Responsive Systems

The integration of Sorbitan (B8754009) trihexadecanoate into smart materials and responsive systems represents a significant frontier in materials science. These materials are designed to undergo structural or functional changes in response to external stimuli, such as temperature, pH, light, or electric fields. nih.govmdpi.comrsc.orgrsc.org The unique amphiphilic nature of Sorbitan trihexadecanoate, with its bulky hydrophobic tails and polar sorbitan headgroup, makes it an excellent candidate for creating highly ordered structures that can be triggered to change their properties.

Future research will likely focus on the following areas:

Stimuli-Responsive Emulsions and Foams: Research is expected to explore the development of emulsions and foams stabilized by Sorbitan trihexadecanoate that can be destabilized or altered on demand. For instance, temperature-sensitive formulations could be created that release an active ingredient when a certain temperature threshold is crossed. This could have applications in targeted drug delivery, food products with controlled release of flavors or nutrients, and advanced firefighting foams.

Self-Assembling Nanosystems: The ability of Sorbitan trihexadecanoate to self-assemble into various nanostructures, such as micelles, vesicles, and liquid crystals, will be harnessed to create sophisticated delivery systems. acs.orgnih.gov By incorporating other responsive molecules, these nanosystems could be engineered to release their payload in response to specific biological signals, a concept that is gaining traction in the field of nanomedicine. nih.gov

Hybrid Organic-Inorganic Materials: There is growing interest in combining Sorbitan trihexadecanoate with inorganic nanoparticles to create hybrid materials with synergistic properties. For example, coating magnetic nanoparticles with this surfactant could lead to the development of magnetically responsive emulsions for applications in environmental remediation or advanced separation processes.

The table below outlines potential stimuli-responsive systems incorporating Sorbitan trihexadecanoate and their envisioned applications.

StimulusResponsive System ComponentPotential Application
TemperatureThermo-responsive polymersControlled release of drugs or fragrances
pHpH-sensitive co-surfactantsTargeted delivery to specific biological compartments
LightPhoto-isomerizable additivesOn-demand destabilization of emulsions
Magnetic FieldMagnetic nanoparticlesGuided delivery and separation processes

Development of Novel Heterogeneous Catalytic Systems for Synthesis

The conventional synthesis of Sorbitan trihexadecanoate often relies on homogeneous catalysts, which can be difficult to separate from the final product, leading to purification challenges and potential environmental concerns. mdpi.com The development of novel heterogeneous catalytic systems is a key area of future research aimed at creating more sustainable and efficient manufacturing processes. rsc.orgkaust.edu.samdpi.com Heterogeneous catalysts, being in a different phase from the reactants, are more easily recovered and reused, reducing waste and operational costs. researchgate.net

Emerging research directions in this area include:

Zeolite-Based Catalysts: Zeolites, with their well-defined pore structures and high surface areas, are promising candidates for the selective esterification of sorbitol with hexadecanoic acid. mdpi.com Future work will likely focus on tailoring the pore size and acidity of zeolites to maximize the yield of the desired tri-ester while minimizing the formation of byproducts. mdpi.com

Enzymatic Catalysis: Lipases and other enzymes offer a green and highly selective alternative to traditional chemical catalysts. Research in this area will explore the immobilization of enzymes on solid supports to enhance their stability and reusability for the synthesis of Sorbitan trihexadecanoate. This approach can lead to products with higher purity under milder reaction conditions.

Nanocatalysts: The use of nanocatalysts, with their high surface-to-volume ratio, can significantly enhance reaction rates and efficiency. taylorandfrancis.com Future investigations may involve the design of core-shell nanocatalysts or magnetic nanocatalysts that can be easily separated from the reaction mixture using an external magnetic field.

The following table summarizes the potential advantages of different heterogeneous catalytic systems for the synthesis of Sorbitan trihexadecanoate.

Catalyst TypeKey AdvantagesResearch Focus
ZeolitesHigh selectivity, thermal stabilityTailoring pore structure and acidity
Immobilized EnzymesHigh specificity, mild reaction conditionsImproving enzyme stability and reusability
NanocatalystsHigh activity, ease of separationDesigning novel catalyst architectures

Advanced Characterization of Nanoscale Interfacial Films

The functionality of Sorbitan trihexadecanoate in many applications, such as emulsions, foams, and coatings, is dictated by its behavior at interfaces. acs.orgnih.gov Understanding the structure and properties of the nanoscale interfacial films it forms is crucial for optimizing its performance. Future research will increasingly rely on advanced characterization techniques to probe these interfaces with unprecedented detail. advancedsciencenews.com

Key areas for future investigation include:

High-Resolution Microscopy: Techniques such as Atomic Force Microscopy (AFM) and Cryo-Electron Microscopy (Cryo-EM) will be employed to visualize the molecular arrangement of Sorbitan trihexadecanoate at oil-water and air-water interfaces. This will provide insights into the packing of the surfactant molecules and the formation of ordered structures.

Surface-Specific Spectroscopy: Techniques like Sum-Frequency Generation (SFG) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) will be used to determine the chemical composition and molecular orientation of the surfactant at the interface. This information is vital for understanding the interactions between the surfactant and the surrounding phases.

Rheological Studies: Interfacial rheology will be used to measure the mechanical properties of the films formed by Sorbitan trihexadecanoate. This will help in correlating the film's viscoelastic properties with the stability of emulsions and foams.

The table below highlights some advanced characterization techniques and the specific information they can provide about Sorbitan trihexadecanoate interfacial films.

Characterization TechniqueInformation Obtained
Atomic Force Microscopy (AFM)Surface topography, molecular packing
Cryo-Electron Microscopy (Cryo-EM)Nanostructure of self-assembled systems
Sum-Frequency Generation (SFG)Molecular orientation at the interface
X-ray Photoelectron Spectroscopy (XPS)Elemental composition of the interface
Interfacial RheologyViscoelastic properties of the film

Predictive Modeling for Complex Environmental Interactions and Material Performance

As the use of Sorbitan trihexadecanoate expands, it becomes increasingly important to understand its environmental fate and its performance in complex systems. elsevierpure.comresearchgate.net Predictive modeling and computational simulations are powerful tools that can provide valuable insights into these aspects, reducing the need for extensive and time-consuming experimental studies. mdpi.com

Future research in this domain will likely focus on:

Environmental Fate Modeling: Developing computational models to predict the transport, distribution, and degradation of Sorbitan trihexadecanoate in various environmental compartments, such as soil, water, and air. researchgate.net These models will help in assessing its potential environmental impact and in designing more biodegradable alternatives.

Molecular Dynamics (MD) Simulations: Using MD simulations to study the self-assembly of Sorbitan trihexadecanoate molecules and their interactions with other components in a formulation at the atomic level. This can aid in the rational design of new products with enhanced stability and performance.

Quantitative Structure-Property Relationship (QSPR) Modeling: Establishing QSPR models to correlate the molecular structure of Sorbitan trihexadecanoate and its analogues with their physicochemical properties and functional performance. This will accelerate the discovery of new sorbitan esters with tailored properties for specific applications.

The following table outlines the different modeling approaches and their potential applications in the study of Sorbitan trihexadecanoate.

Modeling ApproachApplication
Environmental Fate ModelsPredicting environmental distribution and persistence
Molecular Dynamics (MD) SimulationsUnderstanding self-assembly and interfacial behavior
Quantitative Structure-Property Relationship (QSPR)Guiding the design of new sorbitan esters

Q & A

Q. What steps ensure ethical reporting of Sorbitan trihexadecanoate research, particularly in studies involving biological models?

  • Methodological Answer : Adhere to ARRIVE guidelines for experimental design transparency. Disclose funding sources and potential conflicts of interest. Include raw data in supplementary materials and deposit datasets in repositories like Zenodo for peer validation .

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